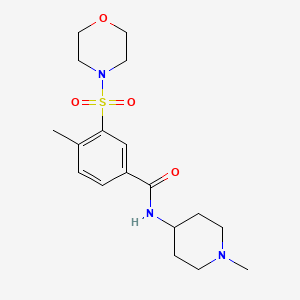
6-methoxy-N-phenyl-4-quinolinamine
Vue d'ensemble
Description
6-methoxy-N-phenyl-4-quinolinamine is a chemical compound that has been found to have potential applications in scientific research. This compound is a quinoline derivative and has been synthesized using various methods. The compound has been found to have a mechanism of action that involves the inhibition of certain enzymes and receptors.
Mécanisme D'action
The mechanism of action of 6-methoxy-N-phenyl-4-quinolinamine involves the inhibition of certain enzymes and receptors. The compound has been found to inhibit the activity of tyrosine kinases and phosphodiesterases. It has also been found to bind to the adenosine A3 receptor. The inhibition of these enzymes and receptors leads to a decrease in the activity of certain cellular pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methoxy-N-phenyl-4-quinolinamine have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the proliferation of certain cancer cells. In vivo studies have shown that the compound has anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-methoxy-N-phenyl-4-quinolinamine in lab experiments include its potential applications in the study of certain enzymes and receptors. The compound has been found to inhibit the activity of tyrosine kinases and phosphodiesterases, which are involved in various cellular pathways. The compound has also been found to bind to the adenosine A3 receptor. The limitations of using this compound include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on 6-methoxy-N-phenyl-4-quinolinamine include further studies on its mechanism of action and potential side effects. The compound has potential applications in the study of certain enzymes and receptors, and further research could lead to the development of new therapies for various diseases. Additionally, further studies could be conducted to investigate the potential use of this compound in combination with other drugs.
Applications De Recherche Scientifique
6-methoxy-N-phenyl-4-quinolinamine has been found to have potential applications in scientific research. One such application is in the study of certain enzymes and receptors. The compound has been found to inhibit the activity of certain enzymes such as tyrosine kinases and phosphodiesterases. It has also been found to bind to certain receptors such as the adenosine A3 receptor.
Propriétés
IUPAC Name |
6-methoxy-N-phenylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-19-13-7-8-15-14(11-13)16(9-10-17-15)18-12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNIXJQEYBVSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B4462039.png)
![N-ethyl-1-(ethylsulfonyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4462046.png)

![5,6-dimethyl-N-[2-(4-morpholinyl)ethyl]furo[2,3-d]pyrimidin-4-amine](/img/structure/B4462062.png)
![7-(2-fluorophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4462066.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)phenyl]methanesulfonamide](/img/structure/B4462073.png)
![2-(4-fluorophenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4462078.png)
![5,6-dimethyl-N-(6-methyl-2-pyridinyl)-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4462085.png)

![7-cyclohexyl-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4462092.png)
![N-[3-(dimethylamino)propyl]-8-quinolinecarboxamide](/img/structure/B4462100.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4462106.png)
![4-{6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B4462127.png)
![3-fluoro-N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B4462138.png)